7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
7-chloro-3-{3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-{3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the chloro, fluorophenyl, and piperazine groups through various substitution and coupling reactions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and piperazine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to manage the complex reaction sequences. Quality control measures are stringent to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-{3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the sulfanylidene group, leading to different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in further applications.
Scientific Research Applications
7-chloro-3-{3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with various biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-chloro-3-{3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluorophenylacetic acid: Shares the chloro and fluorophenyl groups but differs in its core structure and functional groups.
3-chloro-4-fluorophenylpiperazine: Contains the piperazine and fluorophenyl groups but lacks the quinazolinone core.
1-(3-chloro-4-fluorophenyl)piperazine: Similar to the previous compound but with slight structural variations.
Uniqueness
What sets 7-chloro-3-{3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one apart is its combination of functional groups and the quinazolinone core, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H20ClFN4O2S |
---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C25H20ClFN4O2S/c26-17-4-9-21-22(15-17)28-25(34)31(24(21)33)20-3-1-2-16(14-20)23(32)30-12-10-29(11-13-30)19-7-5-18(27)6-8-19/h1-9,14-15H,10-13H2,(H,28,34) |
InChI Key |
PPZOQHMXTPAGTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)N4C(=O)C5=C(C=C(C=C5)Cl)NC4=S |
Origin of Product |
United States |
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